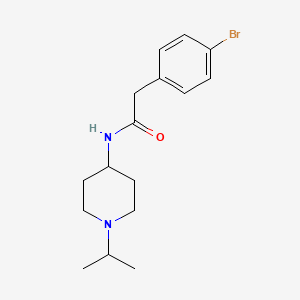
2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as BR-A-657, is a chemical compound that belongs to the class of acetamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters such as serotonin and norepinephrine. It may also act on the opioid system to produce analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, antidepressant, and anti-inflammatory effects in animal models. It has also been found to improve cognitive function and memory in rats. Additionally, it has been shown to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and has good stability. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of research could focus on its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could investigate its mechanism of action and potential interactions with other drugs. Another area of research could focus on developing more water-soluble derivatives of this compound to improve its bioavailability.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry and drug discovery. Its high potency and selectivity for its target receptors make it an attractive candidate for further study. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide involves the reaction of 4-bromobenzoyl chloride with N-isopropylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has been studied for its potential applications in the treatment of various neurological disorders such as neuropathic pain, depression, and anxiety. It has been shown to exhibit analgesic and antidepressant effects in animal models. Additionally, it has been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-12(2)19-9-7-15(8-10-19)18-16(20)11-13-3-5-14(17)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKOZQYMUXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)

![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

